![molecular formula C21H32N2O2 B5522200 2-methyl-4-(4-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5522200.png)

2-methyl-4-(4-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

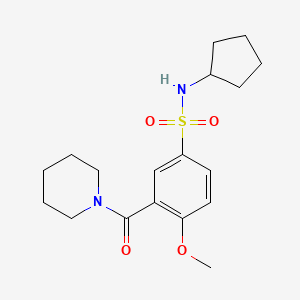

The compound “2-methyl-4-(4-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol” is a complex organic molecule. It contains functional groups such as a carbonyl group, a butanol group, and a piperidinyl group. The presence of these functional groups suggests that this compound might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and functional groups all play a role. For example, the presence of a butanol group suggests that this compound might be somewhat polar .Aplicaciones Científicas De Investigación

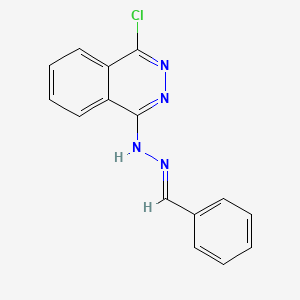

Neuroprotective Applications

The compound (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol has been identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist. Through structure-activity relationship programs, it shows promise as a neuroprotective agent due to its ability to potently protect cultured hippocampal neurons from glutamate toxicity while having minimal alpha 1 adrenergic affinity. This feature suggests its potential lack of psychomotor stimulant effects, distinguishing it from other NMDA antagonists currently under clinical trials (Chenard et al., 1995).

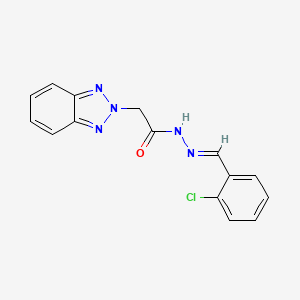

Synthetic Chemistry

In synthetic chemistry, the three-component reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate has been utilized to afford 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles. This synthesis highlights the role of piperidine as a catalyst, showcasing its utility in facilitating the formation of complex organic molecules, which could be applied in drug development and other areas of chemical research (Bararjanian et al., 2010).

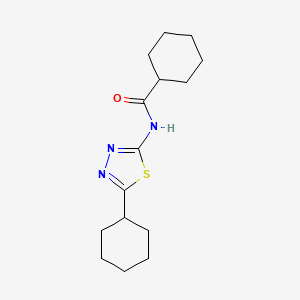

Enzyme Catalysis

In enzyme catalysis, metabolic engineering has been applied to produce isoprenoid-based C5 alcohols in E. coli, demonstrating the compound's role in the high-yield production of potential biofuels. This research outlines how modifications to the Shine-Dalgarno sequence of certain genes can increase yields of target compounds, illustrating the compound's relevance in biotechnological applications aimed at sustainable energy solutions (George et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its properties and potential applications. For example, if this compound has medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

Propiedades

IUPAC Name |

[4-(3-hydroxy-3-methylbutyl)phenyl]-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2/c1-16-6-4-5-13-23(16)19-14-22(15-19)20(24)18-9-7-17(8-10-18)11-12-21(2,3)25/h7-10,16,19,25H,4-6,11-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOQGYJNZBHAHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2CN(C2)C(=O)C3=CC=C(C=C3)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522125.png)

![3-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5522140.png)

![11-(1-azepanyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522152.png)

![2-{2-[4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5522156.png)

![4-[(hydroxyimino)methyl]phenyl benzoate](/img/structure/B5522164.png)

![5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5522171.png)

![4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5522174.png)

![methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5522187.png)

![4-({2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5522190.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B5522209.png)